5-Chloro-2,3-dibromoanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-5-chloro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEXVOQSUCJVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 5 Chloro 2,3 Dibromoanisole
Strategies for Regioselective Halogenation of Anisole (B1667542) Derivatives
Achieving the desired substitution pattern on an anisole ring is highly dependent on the chosen halogenation method. The inherent directing effects of the substituents can either facilitate or hinder the introduction of halogens at specific positions.
Electrophilic Aromatic Substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. lookchem.com The methoxy (B1213986) group (-OCH₃) of anisole is a powerful activating group and directs incoming electrophiles to the ortho and para positions. tcichemicals.com Conversely, halogen substituents are deactivating yet also ortho, para-directing.
This presents a challenge for the synthesis of 5-Chloro-2,3-dibromoanisole. For instance, attempting a direct double bromination on a precursor like 4-chloroanisole (B146269) would be unselective. The strong ortho, para-directing effect of the methoxy group would favor substitution at the C2 and C6 positions, leading to 2,6-dibromo-4-chloroanisole rather than the desired 2,3-dibromo isomer. The inherent electronic preferences of the molecule under EAS conditions make it difficult to install substituents at adjacent C2 and C3 positions while also having a substituent at C5.
| Precursor Molecule | Reaction | Major Predicted Product(s) | Rationale |
|---|---|---|---|
| 4-Chloroanisole | Electrophilic Bromination (Br₂) | 2-Bromo-4-chloroanisole | The powerful activating -OCH₃ group directs the electrophile to the ortho position (C2). |
| 3-Bromoanisole | Electrophilic Chlorination (Cl₂) | 4-Chloro-3-bromoanisole and 2-Chloro-3-bromoanisole | The -OCH₃ group directs to the C2, C4, and C6 positions. C4 and C2 are most likely to be chlorinated. |
| 3,5-Dichlorophenol | Electrophilic Bromination (Br₂) | 2-Bromo-3,5-dichlorophenol and 4-Bromo-3,5-dichlorophenol | The hydroxyl (-OH) group is a strong ortho, para-director, leading to bromination at C2, C4, or C6. |
Directed ortho Metalation (DoM) is a powerful technique that circumvents the regioselectivity limitations of classical EAS. wikipedia.org In this strategy, a Directing Metalation Group (DMG) chelates with an organolithium reagent (typically n-BuLi or sec-BuLi), directing the deprotonation and subsequent lithiation of the adjacent ortho position. unblog.frbaranlab.org The methoxy group of anisole is an effective DMG. harvard.edu
This method offers a precise way to install a substituent at a specific ortho position. For the synthesis of this compound, a DoM strategy could be envisioned on a precursor that already contains the C3-bromo and C5-chloro substituents. The methoxy group would direct lithiation exclusively to the C2 position (as the C6 position is sterically unhindered and electronically available), allowing for a subsequent quench with a bromine electrophile (e.g., N-Bromosuccinimide or 1,2-dibromo-1,1,2,2-tetrachloroethane) to install the final bromine atom with high regioselectivity. orgsyn.org
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a tool for regioselective functionalization. Palladium-catalyzed reactions, in particular, can achieve halogenation at positions that are inaccessible through traditional methods. These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond. While less common for simple anisoles compared to DoM, this strategy could be applied to create complex precursors. For instance, an appropriately functionalized precursor could undergo Pd-catalyzed C-H bromination or be converted into an organometallic species (like an organoboron or organoindium compound) for a subsequent cross-coupling reaction to introduce one of the halogen atoms.
Multistep Synthetic Routes to this compound
Given the specific substitution pattern, a multistep synthesis is required. The sequence in which the halogen atoms and the methyl ether are introduced is critical to the success of the synthesis.
A logical and common approach for synthesizing highly substituted anisoles is to first prepare the corresponding substituted phenol (B47542) and then perform an etherification in the final step. This strategy leverages the powerful activating and directing effects of the phenolic hydroxyl group and avoids potential side reactions associated with the methyl ether during harsh halogenation steps.
A plausible sequential pathway to this compound would begin with a suitably substituted phenol precursor. The synthesis could proceed as outlined in the table below, starting from 3-bromo-5-chlorophenol.
| Step | Intermediate | Reaction Type | Typical Reagents | Description |
|---|---|---|---|---|
| Starting Material | 3-Bromo-5-chlorophenol | - | - | The synthesis begins with a meta-substituted phenol. |
| 1 | 2,3-Dibromo-5-chlorophenol | Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent | The strongly activating hydroxyl group directs the incoming bromine electrophile to an ortho position (C2), which is activated and sterically accessible. |
| 2 | This compound (Final Product) | Williamson Ether Synthesis | 1. A base (e.g., NaH, K₂CO₃) 2. A methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | The phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking the methylating agent to form the final anisole product. |
This pathway is advantageous because the regioselectivity of the key bromination step is controlled by the powerful directing effect of the hydroxyl group, leading cleanly to the desired 2,3,5-trisubstituted phenol intermediate. The final etherification is typically a high-yielding and reliable reaction.
For this compound, a convergent strategy is theoretically possible but more complex than the linear sequence described above. One hypothetical approach could involve the synthesis of two key fragments:
A 1,2-dibromo-4-lithio-benzene derivative: This nucleophilic fragment would contain the adjacent bromine atoms.
A chlorinated methoxy-containing electrophile: This fragment would contain the chloro and methoxy groups.
The synthesis would culminate in a coupling reaction between these two fragments. For example, a Grignard or organolithium reagent derived from a 1,2-dibromo-4-halobenzene could react with a suitable chlorinated electrophile. However, preparing such specific and reactive intermediates while preventing side reactions would be a significant synthetic challenge, making a sequential approach more practical in this case.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield of the desired this compound while minimizing the formation of isomeric byproducts. Key parameters that require fine-tuning include the choice of solvent, reaction temperature and pressure, and the selection of an appropriate catalyst.
The solvent plays a crucial role in electrophilic aromatic bromination, influencing reagent solubility, reaction rate, and regioselectivity. The polarity of the solvent can significantly affect the stability of the reaction intermediates.
In the bromination of activated aromatic rings like anisoles, a range of solvents can be employed. Non-polar solvents such as carbon tetrachloride (CCl₄) and heptane (B126788) have been traditionally used. google.com However, polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are known to favor nuclear bromination with reagents like N-bromosuccinimide (NBS). sci-hub.se Polar protic solvents, such as acetic acid, are also common media for bromination reactions, often leading to different selectivity profiles. google.comias.ac.in The choice of solvent can impact the electrophilicity of the brominating agent; for instance, polar solvents can enhance the polarization of the Br-Br bond in molecular bromine.
More recently, ionic liquids have been explored as solvents for halogenation reactions, offering benefits such as high yields, mild reaction conditions, and improved safety profiles compared to traditional aqueous methods. beilstein-journals.org
Table 1: Influence of Solvent Type on Aromatic Bromination
| Solvent Type | Examples | General Effects on Bromination of Anisoles |
|---|---|---|
| Non-polar | Carbon Tetrachloride, Heptane | Traditional solvent choice, often requires a catalyst. |
| Polar Protic | Acetic Acid, Water | Can participate in the reaction; may alter selectivity. Acetic acid is a common medium. ias.ac.in |
| Polar Aprotic | Acetonitrile, DMF | Favors nuclear bromination with reagents like NBS. sci-hub.se |
| Ionic Liquids | e.g., 1-hexyl-3-methylimidazolium (B1224943) chloride | Can lead to high yields and regioselectivity under mild conditions. beilstein-journals.org |
Temperature is a critical parameter in controlling the kinetics and selectivity of bromination. Generally, higher temperatures increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired polybrominated byproducts. For the synthesis of specific isomers like this compound, precise temperature control is essential to prevent rearrangement or the formation of more thermodynamically stable, but incorrect, isomers.
For instance, in the vapor-phase bromination of 3-methyl anisole, the reaction temperature is carefully controlled between 90°C and 150°C to ensure complete vaporization and prevent the formation of dibrominated impurities. google.com While electrophilic aromatic brominations are typically conducted at or below room temperature to enhance selectivity, some less reactive substrates may require heating. nsf.gov The optimal temperature must be determined empirically to balance reaction rate and yield of the desired product.
Pressure is less commonly a primary variable in liquid-phase laboratory brominations, which are typically run at atmospheric pressure. However, in gas-phase reactions or when dealing with volatile reactants, pressure can be adjusted to control reactant concentrations and residence times in the reactor. google.com
The choice of catalyst is fundamental for achieving high efficiency and regioselectivity in aromatic bromination. For activated systems like anisoles, the reaction can sometimes proceed without a catalyst, but catalysts are often employed to increase the rate and control the substitution pattern.
Common catalysts for electrophilic bromination include:
Lewis Acids: Catalysts such as FeBr₃, AlCl₃, and ZnCl₂ polarize the bromine molecule, creating a more potent electrophile (Br⁺). This is a standard method for brominating less reactive aromatic rings and can also be used for anisoles. study.com
Iodine: Iodine can act as a catalyst in bromination reactions, where the effective catalytic species is shown to be iodine bromide (IBr), which is a stronger electrophile than Br₂. ias.ac.in
Zeolites: These are shape-selective catalysts that can favor the formation of specific isomers (often the para-isomer) by sterically hindering the formation of others within their porous structure. mdpi.com
Strong Acids: In conjunction with N-bromosuccinimide (NBS), strong acids like HBF₄·Et₂O can promote highly selective monobromination of phenols and anisoles. sci-hub.se
The catalyst loading (the amount of catalyst relative to the substrate) must be optimized. Too little catalyst may result in a slow or incomplete reaction, while an excess can lead to side reactions and increase costs and waste.
Table 2: Common Catalysts for Bromination of Aromatic Ethers
| Catalyst Type | Examples | Function and Selectivity |
|---|---|---|
| Lewis Acids | FeBr₃, AlCl₃ | Increases electrophilicity of bromine; standard for many aromatic systems. study.com |
| Halogens | I₂ | Forms IBr in situ, which is a more powerful brominating agent than Br₂. ias.ac.in |
| Zeolites | HZSM-5 | Provides shape-selectivity, often favoring para-substitution. mdpi.com |
| Strong Protic Acids | HBF₄, FSO₃H | Activates NBS for highly selective monobromination. sci-hub.se |
Green Chemistry Principles in the Synthesis of Halogenated Anisoles
Applying green chemistry principles to the synthesis of halogenated compounds is crucial for minimizing environmental impact. This involves maximizing the incorporation of reactant atoms into the final product, using safer solvents and reagents, and designing energy-efficient processes. nih.gov
Atom Economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. primescholars.com In an ideal reaction with 100% atom economy, all reactant atoms are found in the product.
For the hypothetical synthesis of this compound from 3-chloroanisole (B146291) via electrophilic substitution with molecular bromine, the reaction would be:
C₇H₇ClO + 2 Br₂ → C₇H₅Br₂ClO + 2 HBr
The atom economy for this reaction is calculated as:
% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100 % Atom Economy = [316.33 / (142.58 + 2 * 159.81)] x 100 = [316.33 / 462.2] x 100 ≈ 68.4%
This calculation shows that a significant portion of the reactant mass (31.6%) is converted into the byproduct, hydrogen bromide (HBr). While HBr is a useful chemical, it is considered waste in the context of this specific synthesis unless it can be captured and reused.
The Environmental Factor (E-Factor) provides a broader measure of waste by calculating the mass ratio of waste to the desired product. It accounts for byproducts, unreacted starting materials, solvent losses, and catalyst waste. A lower E-Factor indicates a greener process. For pharmaceutical and fine chemical synthesis, E-factors can often be high, highlighting the importance of optimizing reactions to minimize waste.
A key principle of green chemistry is the use of safer and more environmentally benign solvents and reagents. nih.gov
Sustainable Solvents: Traditional halogenated solvents like CCl₄ are toxic and environmentally harmful. Green alternatives include:
Water: An excellent green solvent, though the low solubility of organic substrates can be a challenge. Micellar catalysis can be used to overcome this. novartis.com
Anisole: Considered a greener alternative to other aromatic solvents like benzene (B151609) and toluene (B28343) due to its biodegradability and lower toxicity. mdpi.com
Ionic Liquids: These are non-volatile solvents that can often be recycled, reducing air pollution. beilstein-journals.org
Solvent-free Conditions: Performing reactions without a solvent, for example by grinding solid reactants, is an ideal green approach that eliminates all solvent-related waste. chemijournal.com
Sustainable Reagents: Molecular bromine (Br₂) is highly corrosive and toxic. Greener alternatives include:
N-bromosuccinimide (NBS): A solid and safer-to-handle brominating agent. However, its atom economy is poor, as the succinimide (B58015) portion becomes waste. sci-hub.se
Oxidative Bromination: In situ generation of the brominating agent from bromide salts (like KBr) using a clean oxidant (like H₂O₂ or an LDH-bromate system) can be a greener pathway. mdpi.com This avoids the direct handling of Br₂ and often uses water as a solvent, with water being the only byproduct from the oxidant.
Table 3: Green Alternatives in Halogenation Chemistry
| Category | Conventional Method | Green Alternative | Advantages of Alternative |
|---|---|---|---|
| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Anisole, Ionic Liquids, Supercritical CO₂, Solvent-free | Reduced toxicity, biodegradability, recyclability, elimination of waste. nih.govmdpi.com |
| Reagent | Molecular Bromine (Br₂) | N-bromosuccinimide (NBS), KBr with an oxidant (e.g., H₂O₂) | Safer handling, avoidance of corrosive Br₂, potentially milder conditions. sci-hub.semdpi.com |
Development of Catalyst Recycling Methodologies
The development of efficient catalyst recycling methodologies is a critical aspect of sustainable chemical synthesis, aiming to reduce costs, minimize waste, and lessen the environmental impact. For the synthesis of this compound, the recycling of the Lewis acid catalyst used in the chlorination step is of particular interest. Both homogeneous and heterogeneous catalysts can be employed, each with its own set of recycling strategies.
Homogeneous Catalyst Recycling
Traditional Lewis acids like AlCl₃ and FeCl₃ are homogeneous catalysts. Their recovery from the reaction mixture can be challenging. One common approach involves quenching the reaction with water, which leads to the hydrolysis of the catalyst. The metal salts can then be extracted into the aqueous phase. However, the regeneration of the anhydrous Lewis acid from its hydrated form is energy-intensive.
More advanced strategies for homogeneous catalyst recycling include the use of fluorous Lewis acids or catalysts immobilized on soluble polymers. mdpi.com Fluorous catalysts can be separated from the organic product phase by extraction with a fluorous solvent. mdpi.com Catalysts attached to soluble polymers can be recovered by precipitation or membrane filtration.
Heterogeneous Catalyst Recycling
The use of heterogeneous catalysts offers a more straightforward approach to catalyst separation and recycling. Solid acid catalysts, such as zeolites and clays, have been shown to be effective for aromatic halogenation. rsc.orgresearchgate.netresearchgate.net These materials possess Lewis and Brønsted acid sites that can activate the halogenating agent.
The primary advantage of heterogeneous catalysts is their easy separation from the reaction mixture by simple filtration. The recovered catalyst can then be washed, dried, and reused in subsequent batches. The stability and reusability of these catalysts are key performance indicators. Zeolites, for instance, can often be regenerated by calcination at high temperatures to remove any adsorbed organic residues, restoring their catalytic activity. researchgate.net
The table below compares different catalyst recycling methodologies that could be applicable to the synthesis of this compound.
Table 2: Comparison of Catalyst Recycling Methodologies
| Catalyst Type | Recycling Method | Advantages | Disadvantages |
| Homogeneous (e.g., FeCl₃) | Aqueous Extraction & Regeneration | High activity and selectivity. | Energy-intensive regeneration, potential for catalyst leaching. |
| Homogeneous (Fluorous) | Fluorous Phase Extraction | Efficient separation, high catalyst recovery. | Higher initial cost of catalyst and specialized solvents. |
| Heterogeneous (e.g., Zeolites) | Filtration | Simple separation, potential for high reusability. | May have lower activity than homogeneous counterparts, potential for deactivation. |
Research into the development of robust and recyclable catalytic systems for halogenation reactions is ongoing. The ideal catalyst would combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. Metal-organic frameworks (MOFs) are one class of materials being explored for this purpose, offering tunable porosity and active sites. acs.org For the industrial production of this compound, the implementation of an effective catalyst recycling strategy would be crucial for economic viability and environmental sustainability.
Chemical Reactivity and Mechanistic Studies of 5 Chloro 2,3 Dibromoanisole
Electrophilic Aromatic Substitution Reactions
In contrast to its inertness towards nucleophiles, the aromatic ring of 5-Chloro-2,3-dibromoanisole is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating methoxy (B1213986) group. The halogens, while deactivating the ring through their inductive effect, are ortho-, para-directors.
Regioselectivity of Further Substitution
The regioselectivity of electrophilic attack on this compound is determined by the combined directing effects of the substituents. The methoxy group is a powerful ortho-, para-director. The available ortho position is C6, and the para position is C4.
Attack at C6 (ortho to -OCH₃): This position is sterically unhindered.
Attack at C4 (para to -OCH₃): This position is also sterically accessible.
The halogen atoms are also ortho-, para-directors.
The chlorine at C5 directs to C4 (ortho) and C2 (para, already substituted).
The bromine at C2 directs to C3 (ortho, already substituted) and C5 (para, already substituted).
The bromine at C3 directs to C2 (ortho, already substituted) and C4 (para).
Considering these directing effects, the methoxy group will be the dominant directing influence. Therefore, electrophilic substitution is expected to occur primarily at the C6 and C4 positions. The steric hindrance from the adjacent bromine at C2 might slightly disfavor substitution at C6 compared to C4.
The following table summarizes the expected major products for common electrophilic aromatic substitution reactions:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Chloro-2,3-dibromo-6-nitroanisole and 5-Chloro-2,3-dibromo-4-nitroanisole |
| Bromination | Br₂, FeBr₃ | 4,5-Dichloro-2,3-dibromoanisole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-chloro-2,3-dibromoanisole |
| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
Influence of Methoxy and Halogen Substituents on Ring Activation/Deactivation
Methoxy Group (-OCH₃): This group is strongly activating due to its ability to donate electron density to the aromatic ring via resonance (+R effect). This donation stabilizes the positive charge of the arenium ion intermediate formed during electrophilic attack. The inductive effect (-I) of the oxygen atom is weaker than its resonance effect.
Halogen Atoms (-Cl, -Br): Halogens are deactivating substituents. Their strong electronegativity withdraws electron density from the ring through the inductive effect (-I effect), making the ring less nucleophilic. However, they possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive deactivation outweighs the resonance activation.
The combined effect is that the this compound ring is activated compared to benzene (B151609), but less so than anisole (B1667542) itself. The activating influence of the methoxy group is strong enough to overcome the deactivating effects of the three halogen atoms, making electrophilic substitution reactions feasible under standard conditions.
Metal-Mediated Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a class of reactions in organic chemistry that form a carbon-carbon or carbon-heteroatom bond with the aid of a transition metal catalyst. These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (boronic acid or ester) with an organic halide or triflate. nih.govyonedalabs.comlibretexts.org This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
For a substrate like this compound, a key question would be the chemoselectivity of the oxidative addition, specifically whether the C-Br or C-Cl bond reacts preferentially. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction is highly valued for the synthesis of substituted alkynes, which are important intermediates in organic synthesis. mdpi.comresearchgate.net
In a hypothetical Sonogashira coupling of this compound, the regioselectivity of the coupling would be a primary focus of investigation, in addition to optimizing the catalyst system and reaction conditions to achieve high yields.
Heck Coupling with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The successful application of the Heck reaction to this compound would depend on factors such as the choice of catalyst, base, and solvent to control the regioselectivity and stereoselectivity of the resulting alkene.
Stille Coupling with Organotin Reagents
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a notable drawback. wikipedia.orgorganic-chemistry.org
Should this compound be subjected to Stille coupling, the reaction would likely proceed via the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi and Kumada Coupling Variants
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. A key advantage of organozinc reagents is their relatively high reactivity and functional group tolerance.
The Kumada coupling, one of the earliest examples of catalytic cross-coupling, employs a Grignard reagent (organomagnesium halide) to react with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org While Grignard reagents are readily available, their high reactivity can limit the functional group compatibility of the reaction.
For this compound, both Negishi and Kumada couplings could theoretically be employed to form new carbon-carbon bonds, with the choice of method depending on the desired functional group tolerance and the availability of the requisite organometallic reagent. Microwave-assisted protocols have been developed for both Negishi and Kumada couplings of aryl chlorides. rsc.org
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as a powerful and atom-economical approach to create new chemical bonds, avoiding the need for pre-functionalized starting materials. These strategies often employ transition metal catalysts to selectively cleave a C-H bond and replace it with a new functional group. Chiral transient directing groups can be used to achieve enantioselective C-H functionalization. snnu.edu.cn
The application of C-H activation strategies to this compound could potentially allow for the direct introduction of new substituents onto the aromatic ring, bypassing the need for halogenation. However, controlling the regioselectivity of such reactions in the presence of multiple C-H bonds and directing groups would be a significant challenge.
Reductive Dehalogenation Pathways
The presence of three halogen atoms on the aromatic ring of this compound makes it a prime candidate for reductive dehalogenation reactions. In these processes, a halogen atom is replaced by a hydrogen atom. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, suggesting that the bromine atoms in this compound would be more readily cleaved than the chlorine atom. The regioselectivity of the dehalogenation would be influenced by the steric and electronic environment of each halogen.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen gas atmosphere. The reaction proceeds via the oxidative addition of the carbon-halogen bond to the metal surface, followed by hydrogenolysis.
For this compound, selective debromination is expected to occur preferentially over dechlorination. The bromine atom at the 3-position is likely to be removed first due to being flanked by another halogen, which can influence the electronic properties of the C-Br bond. Subsequent removal of the second bromine atom would likely follow before the more resilient C-Cl bond is cleaved under more forcing conditions.
Hypothetical Data Table for Catalytic Hydrogenation of this compound
| Entry | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Major Product(s) | Putative Yield (%) |
| 1 | 10% Pd/C | 1 | 25 | 5-Chloro-2-bromoanisole | 85 |
| 2 | 10% Pd/C | 10 | 50 | 5-Chloroanisole | 90 |
| 3 | PtO₂ | 20 | 80 | Anisole | 75 |
Metal-mediated Reduction
Metal-mediated reductions offer an alternative to catalytic hydrogenation for dehalogenation. Common reagents for this transformation include zinc, tin, or sodium metal in the presence of a proton source such as acetic acid or ethanol. The reaction mechanism generally involves single electron transfer from the metal to the aryl halide, forming a radical anion which then expels a halide ion. The resulting aryl radical abstracts a hydrogen atom from the solvent.
Similar to catalytic hydrogenation, the reactivity trend (Br > Cl) is expected to dominate the selectivity of metal-mediated reduction of this compound. Stepwise reduction of the C-Br bonds would be anticipated before the C-Cl bond is affected. The choice of metal and reaction conditions can be tuned to favor partial or complete dehalogenation.
Hypothetical Data Table for Metal-mediated Reduction of this compound
| Entry | Metal | Proton Source | Temperature (°C) | Major Product(s) | Putative Yield (%) |
| 1 | Zn | Acetic Acid | 60 | 5-Chloro-2-bromoanisole | 80 |
| 2 | Sn | HCl | 100 | 5-Chloroanisole | 70 |
| 3 | Na | Ethanol | 78 | Anisole | 65 |
Transformations of the Methoxy Group
The methoxy group in this compound is a key functional handle that can undergo various transformations, providing a route to other important derivatives.
Demethylation Reactions
The cleavage of the methyl-oxygen bond in the methoxy group to form the corresponding phenol (B47542) is a common and synthetically useful transformation. This demethylation is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr).
The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct between the oxygen atom and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol. Given the presence of other reactive sites (the halogens), careful selection of the demethylating agent and reaction conditions is crucial to avoid undesired side reactions.
Functional Group Interconversions Involving the Ether Linkage
While demethylation is the most common transformation of the methoxy group, other functional group interconversions are mechanistically plausible, although less frequently employed for simple anisoles. Under specific and often harsh conditions, the ether linkage could potentially be involved in rearrangements or couplings. However, for a substrate like this compound, reactions at the halogenated positions or demethylation are far more likely to occur under standard laboratory conditions. The stability of the aryl ether bond generally requires forcing conditions for cleavage of the aryl-oxygen bond.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2,3 Dibromoanisole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-2,3-dibromoanisole, a comprehensive analysis using various NMR techniques is crucial for its structural confirmation.
¹H NMR Chemical Shift Analysis of Aromatic and Methoxy (B1213986) Protons
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for its aromatic and methoxy protons. The aromatic region would likely display two doublets, corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring.
The chemical shifts of these protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which tends to increase the electron density at the ortho and para positions, causing an upfield shift (to lower ppm values). Conversely, the chlorine and bromine atoms are electron-withdrawing groups, which decrease the electron density and cause a downfield shift (to higher ppm values).
Based on the analysis of similar compounds such as 3-chloroanisole (B146291), 3,5-dichloroanisole, and 2,4-dibromoanisole, the following chemical shifts for the aromatic and methoxy protons of this compound are predicted. chemicalbook.comchemicalbook.comchemicalbook.com The proton at C6 (H-6) is expected to be a doublet due to coupling with H-4. The proton at C4 (H-4) would also appear as a doublet, coupling with H-6. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | 7.2 - 7.4 | Doublet | ~2-3 Hz |
| H-6 | 6.9 - 7.1 | Doublet | ~2-3 Hz |
| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |
¹³C NMR Characterization of Aromatic Ring Carbons and Methoxy Carbon
The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.
The carbon attached to the methoxy group (C-1) is expected to be significantly deshielded. The carbons bearing the bromine (C-2, C-3) and chlorine (C-5) atoms will also experience downfield shifts. The remaining aromatic carbons (C-4, C-6) will have chemical shifts in the typical aromatic region. The methoxy carbon will appear as a sharp singlet at a characteristic upfield position.
By comparing with data from related compounds like 3-chloroanisole, 2,4,6-trichloroanisole, and other substituted anisoles, the predicted ¹³C NMR chemical shifts are tabulated below. chemicalbook.comnih.govcdnsciencepub.com
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 155 - 160 |
| C-2 | 115 - 120 |
| C-3 | 118 - 123 |
| C-4 | 130 - 135 |
| C-5 | 133 - 138 |
| C-6 | 112 - 117 |
| -OCH₃ | 55 - 60 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to confirm the coupling between the aromatic protons. huji.ac.illibretexts.orguam.escolumbia.edu A cross-peak would be expected between the signals of H-4 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the carbons to which they are directly attached. researchgate.net This would allow for the unambiguous assignment of the signals for C-4 and C-6 by correlating them with their respective proton signals (H-4 and H-6). The methoxy carbon would also show a correlation to the methoxy protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-5). For example, the methoxy protons would be expected to show correlations to C-1 and C-2. The aromatic proton H-4 would likely show correlations to C-2, C-3, C-5, and C-6, while H-6 would show correlations to C-1, C-2, C-4, and C-5. These correlations would provide a complete and unambiguous assignment of the entire carbon skeleton.
Halogen-Specific NMR (e.g., ³⁵Cl, ⁷⁹/⁸¹Br) if Applicable for Structural Dynamics
Direct NMR observation of halogen nuclei like ³⁵Cl, ⁷⁹Br, and ⁸¹Br in covalently bonded organic molecules is generally challenging. nih.govhuji.ac.ilnih.govhuji.ac.ilresearchgate.netchemlin.orgresearchgate.netpascal-man.comacs.orgpascal-man.com This is due to their quadrupolar nature, which leads to very broad signals in solution-state NMR, often making them undetectable with standard high-resolution spectrometers. nih.gov While solid-state NMR can provide information on these nuclei, it is not a routine analytical technique for structural elucidation of small organic molecules in solution. nih.gov Therefore, for a compound like this compound, obtaining meaningful structural information from halogen-specific NMR in a standard laboratory setting is not considered a practical approach.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a vital technique for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Exact Mass Determination: The molecular formula of this compound is C₇H₅Br₂ClO. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This value is crucial for confirming the elemental composition of the synthesized compound.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern of halogenated aromatic compounds is often characterized by the loss of halogen atoms and other small neutral molecules. wikipedia.orgwhitman.eduslideshare.netyoutube.com
For this compound, the mass spectrum would be expected to show a complex isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The major fragmentation pathways would likely involve the sequential loss of bromine and chlorine radicals, as well as the loss of a methyl radical from the methoxy group, and potentially the loss of a CO molecule.
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. In the case of this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule, again with a characteristic isotopic pattern reflecting the presence of chlorine and bromine.
Isotopic Pattern Analysis for Halogen Identification
Mass spectrometry is a powerful tool for identifying halogenated compounds due to the characteristic isotopic abundances of chlorine and bromine. Chlorine exists naturally as two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), resulting in a relative intensity ratio of about 3:1 for peaks separated by two mass-to-charge (m/z) units. Bromine has two major isotopes, ⁷⁹Br (about 50.7% abundance) and ⁸¹Br (about 49.3% abundance), which produces a distinctive pattern of two peaks (M and M+2) of nearly equal intensity.
For a molecule such as this compound, which contains one chlorine atom and two bromine atoms, the resulting isotopic pattern is a complex combination of these individual signatures. The molecular ion region will exhibit a cluster of peaks corresponding to the various combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The most significant peaks in this cluster will be at M, M+2, M+4, and M+6, where M is the mass of the molecular ion containing the most abundant isotopes (³⁵Cl, ⁷⁹Br, ⁷⁹Br).
The theoretical relative intensities of these peaks can be calculated based on the probabilities of each isotopic combination. This unique and predictable pattern serves as a definitive fingerprint for the presence of one chlorine and two bromine atoms in the molecule.
| Isotopic Composition | Peak | Relative m/z | Predicted Relative Intensity (%) |
|---|---|---|---|
| ³⁵Cl, ⁷⁹Br, ⁷⁹Br | M | M | ~77.6 |
| ³⁷Cl, ⁷⁹Br, ⁷⁹Br / ³⁵Cl, ⁷⁹Br, ⁸¹Br | M+2 | M+2 | 100 |
| ³⁷Cl, ⁷⁹Br, ⁸¹Br / ³⁵Cl, ⁸¹Br, ⁸¹Br | M+4 | M+4 | ~49.1 |
| ³⁷Cl, ⁸¹Br, ⁸¹Br | M+6 | M+6 | ~7.9 |
Fragmentation Pathways and Structural Information
In addition to the molecular ion, mass spectrometry provides structural information through the analysis of fragment ions. The fragmentation of anisole (B1667542) and its derivatives under electron ionization (EI) typically follows several predictable pathways.
Common fragmentation mechanisms for a halogenated anisole like this compound include:
Loss of a Methyl Radical: A primary fragmentation pathway involves the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃) and the formation of a stable phenoxy cation. This is often a prominent peak in the spectrum.
Loss of Formaldehyde: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (H₂CO), which is characteristic of anisole derivatives.
Cleavage of Carbon-Halogen Bonds: The C-Br and C-Cl bonds can undergo cleavage, leading to the loss of halogen atoms. Due to the C-Br bond being weaker than the C-Cl bond, the initial loss of a bromine radical is more probable. Subsequent loss of the second bromine and then the chlorine atom can also be observed.
Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although these peaks are typically of lower intensity and less diagnostic for initial structural elucidation.
Each fragment ion provides a piece of the structural puzzle, and the masses of the neutral losses (e.g., 15 for CH₃, 35 for Cl, 79 for Br) help to confirm the identities and connectivity of the substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Aromatic C-H and C=C Vibrations
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring.
Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. These bands are generally of weak to medium intensity.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of absorptions in the 1600-1400 cm⁻¹ region. Typically, two or three bands can be observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1475 cm⁻¹.
C-O-C Ether Stretching Frequencies
The ether linkage in an aryl alkyl ether like this compound is readily identifiable in the IR spectrum. Aryl alkyl ethers display two distinct C-O stretching bands because the two C-O bonds are not equivalent.
Asymmetric C-O-C Stretch: This vibration involves the stretching of the Ar-O bond and typically results in a strong absorption band in the range of 1300-1200 cm⁻¹. For anisole itself, this peak is observed around 1250 cm⁻¹.
Symmetric C-O-C Stretch: This corresponds to the stretching of the O-CH₃ bond and appears as a strong band at a lower frequency, generally between 1050-1010 cm⁻¹.
These two strong bands in the fingerprint region are highly characteristic of the anisole functional group.
Carbon-Halogen (C-Cl, C-Br) Stretching Modes
The vibrations of the carbon-halogen bonds are found at lower wavenumbers in the fingerprint region of the IR spectrum. The exact position depends on the mass of the halogen atom, with heavier halogens absorbing at lower frequencies.
C-Cl Stretching: For aryl chlorides, the C-Cl stretching vibration typically occurs in the range of 850-550 cm⁻¹.
C-Br Stretching: The C-Br stretch for aryl bromides is found at even lower wavenumbers, generally in the 690-515 cm⁻¹ range.
Given the presence of multiple halogens, these bands may overlap, but their presence in the low-frequency region of the spectrum is a key indicator of halogenation.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1300 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1010 | Strong |
| C-Cl Stretch | 850 - 550 | Medium-Strong |
| C-Br Stretch | 690 - 515 | Medium-Strong |
**4.4. X-ray Crystallography for Solid
Environmental Considerations and Degradation Pathways
Photochemical Degradation under Simulated Environmental Conditions
No specific data is available on the photochemical degradation of 5-Chloro-2,3-dibromoanisole.
Information regarding the effects of UV irradiation on the stability of this compound could not be found in the reviewed literature.
There are no available studies that identify the photodegradation products or elucidate the degradation mechanisms of this compound.
Biodegradation Potential in Environmental Matrices
No specific research has been published on the biodegradation of this compound.
There is a lack of studies investigating the microbial degradation of this compound under either aerobic or anaerobic conditions.
No metabolites or biodegradation pathways for this compound have been identified in the scientific literature.
There is no information available on the enzyme-mediated biotransformation of this compound.
Hydrolytic Stability in Aqueous Environments
The persistence of this compound in aquatic systems is significantly influenced by its hydrolytic stability. Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is the primary site susceptible to hydrolysis, which would result in the formation of a corresponding phenol (B47542) and methanol (B129727). youtube.com The rate of this reaction is dependent on various environmental factors, most notably pH and temperature.
Influence of pH and Temperature on Hydrolysis Rate
The rate of hydrolysis of organic compounds can be significantly affected by the pH of the aqueous environment. researchgate.netnih.govredalyc.org Generally, hydrolysis can be catalyzed by both acidic and basic conditions. For anisole (B1667542) and related compounds, acidic conditions can protonate the ether oxygen, making the carbon atom of the methyl group more susceptible to nucleophilic attack by water. youtube.com In contrast, base-catalyzed hydrolysis of simple ethers like anisole is generally considered to be slow. nih.gov
Temperature is another critical factor that governs the rate of chemical reactions, including hydrolysis. nih.govredalyc.org An increase in temperature typically leads to an increase in the hydrolysis rate, as it provides the necessary activation energy for the reaction to occur. rsc.org Studies on the hydrolysis of anisole have demonstrated that elevated temperatures are required to achieve significant degradation in the absence of a catalyst. rsc.orgresearchgate.net
Given the structure of this compound, it is anticipated that its hydrolysis would be slow under typical environmental pH (5-9) and temperature conditions. However, the rate could be accelerated in environments with more extreme pH values or higher temperatures. The following table provides a hypothetical representation of the influence of pH and temperature on the hydrolysis half-life of this compound, based on general principles for halogenated aromatic ethers.
| Temperature (°C) | pH 5 | pH 7 | pH 9 |
|---|---|---|---|
| 10 | Years | Years | Years |
| 25 | Months to Years | Years | Years |
| 50 | Weeks to Months | Months | Months |
Note: This table is illustrative and not based on experimental data for this compound.
Identification of Hydrolysis Products
The primary hydrolysis of this compound is expected to involve the cleavage of the ether bond. This reaction would yield 5-chloro-2,3-dibromophenol and methanol as the principal degradation products.
Reaction:
C₆H₂(Cl)(Br)₂OCH₃ + H₂O → C₆H₂(Cl)(Br)₂OH + CH₃OH
Further degradation of the resulting 5-chloro-2,3-dibromophenol would depend on the prevailing environmental conditions, such as the presence of microorganisms capable of aromatic ring cleavage.
Sorption and Leaching Behavior in Soil and Sediment Systems
The fate and transport of this compound in terrestrial environments are largely governed by its sorption to soil and sediment particles. Sorption refers to the process by which a chemical binds to a solid phase, which in turn influences its mobility and potential to leach into groundwater. scielo.brscielo.br
Adsorption Coefficients and Mechanisms
The tendency of an organic compound to sorb to soil or sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netchemsafetypro.com This value indicates the chemical's distribution between the organic carbon in the soil and the surrounding water. A high Koc value suggests strong sorption to soil organic matter and limited mobility. chemsafetypro.com
While a specific Koc value for this compound is not documented in the available literature, its chemical structure as a halogenated aromatic compound suggests a high degree of hydrophobicity. nih.govelsevierpure.comresearchgate.netnih.gov Hydrophobic compounds tend to have high octanol-water partition coefficients (Kow) and, consequently, high Koc values. chemsafetypro.comepa.gov The primary mechanism for the sorption of such non-polar organic compounds in soil is partitioning into the soil organic matter. mdpi.com
The following table provides estimated Koc values for this compound based on its structural similarity to other halogenated aromatic compounds.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Koc | 3.5 - 4.5 | Moderate to strong sorption to soil organic matter |
Note: This table contains estimated values based on analogous compounds and is for illustrative purposes.
Mobility and Leaching Potential in Different Soil Types
The mobility of this compound in soil is inversely related to its sorption. nih.govnih.govmdpi.com In soils with a high organic carbon content, the compound is expected to be strongly adsorbed, resulting in low mobility and a reduced potential for leaching into groundwater. nih.gov Conversely, in soils with low organic carbon content, such as sandy soils, the compound may exhibit greater mobility. scielo.brscielo.br
Other soil properties that can influence the leaching potential of organic compounds include soil texture, pH, and clay content. scielo.brresearchgate.net Soils with a higher clay content may also exhibit increased sorption due to the presence of mineral surfaces. The pH of the soil can influence the surface charge of soil particles and the speciation of the chemical, although for a neutral compound like this compound, the effect of pH on sorption is likely to be less pronounced than for ionizable compounds. nih.gov
Based on its expected high Koc value, this compound is likely to be classified as having low to slight mobility in most soil types. The risk of groundwater contamination through leaching is therefore considered to be relatively low, particularly in soils rich in organic matter. nih.gov
Potential Applications in Non Clinical Scientific Research
Use in Catalyst Ligand Design
Incorporation into Phosphine or N-Heterocyclic Carbene Ligands
Phosphine and N-heterocyclic carbene (NHC) ligands are fundamental pillars in the field of homogeneous catalysis, primarily used to stabilize and modulate the reactivity of transition metal centers. The electronic and steric nature of these ligands can be precisely tuned by altering the substituents on their molecular backbone.
Despite the theoretical potential for the 5-chloro-2,3-dibromoanisole moiety to be incorporated into such ligand systems to create a unique electronic and steric environment, a comprehensive search of scientific databases and chemical literature yields no published studies detailing the synthesis or characterization of phosphine or N-heterocyclic carbene ligands derived from this compound. There are no documented instances of this compound being used as a precursor or a synthon for the construction of these critical catalytic components.
Influence on Catalytic Activity and Selectivity
The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Substituents on a ligand can profoundly impact the catalyst's activity, stability, and the selectivity of the reactions it promotes (e.g., regioselectivity, enantioselectivity). The combination of a chloro, two bromo, and a methoxy (B1213986) group on an aromatic ring, as seen in this compound, would be expected to exert significant electronic (inductive and resonance) and steric effects.
However, as there are no reports of ligands being synthesized from this compound, it follows that no studies have been published on the influence of such hypothetical ligands on catalytic activity and selectivity. The potential effects of this specific substitution pattern on the outcomes of catalytic reactions remain unexplored and undocumented in the peer-reviewed scientific literature.
Probes for Mechanistic Organic Chemistry Studies
Specially designed molecules are often employed as probes to elucidate the complex pathways of chemical reactions. Features such as isotopic labels, or unique steric and electronic profiles, can provide invaluable insights into reaction mechanisms.
Isotope Labeling for Tracing Reaction Pathways
Isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C) to trace its fate through a chemical transformation. This method provides definitive evidence for bond-making and bond-breaking steps.
A review of the literature indicates that no studies have been published describing the use of isotopically labeled this compound to trace reaction pathways. The synthesis of such labeled compounds and their application in mechanistic investigations has not been reported.
Steric Hindrance and Electronic Perturbation Studies
The reactivity of a molecule can be systematically studied by comparing it to analogues with different substituents. The bulky bromine atoms at the 2 and 3 positions, combined with the chloro and methoxy groups, make this compound a candidate for studies aimed at quantifying the interplay of steric hindrance and electronic effects on reaction rates and equilibria.
Despite this theoretical potential, there is no available research in the scientific literature that utilizes this compound as a model substrate for investigating steric hindrance or for electronic perturbation studies, such as in the determination of Hammett parameters or in linear free-energy relationship analyses.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of polyhalogenated compounds often relies on traditional methods that can be harsh and environmentally taxing. unacademy.com Future research should prioritize the development of green and sustainable synthetic protocols for 5-Chloro-2,3-dibromoanisole.
Key areas of investigation include:
Enzymatic Halogenation : Biocatalysis using halogenating enzymes, such as flavin-dependent halogenases or haloperoxidases, offers a highly selective and environmentally benign route. frontiersin.orgresearchgate.net These enzymes operate under mild conditions and can offer regioselectivity that is difficult to achieve with conventional chemical methods. nih.govnih.gov Research could focus on identifying or engineering enzymes capable of sequentially introducing bromine and chlorine atoms onto an anisole (B1667542) precursor.
Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and halogenation. nih.govrsc.org This approach avoids the need for stoichiometric activators and often proceeds under mild conditions. researchgate.netchemrxiv.org Investigating the photocatalytic halogenation of anisole or partially halogenated precursors could provide a direct and efficient pathway to the target molecule.
Continuous Flow Chemistry : The use of microreactor technology can significantly improve the safety and efficiency of halogenation reactions, which are often highly exothermic. rsc.orgrsc.org Flow chemistry allows for precise control over reaction parameters, minimizes hazardous waste, and enables safer handling of reactive halogenating agents. researchgate.netresearchgate.net Developing a multi-step flow synthesis for this compound would be a significant step towards a scalable and safer industrial production.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Enzymatic Halogenation | High regioselectivity, mild conditions, environmentally benign. frontiersin.orgresearchgate.net | Enzyme discovery and engineering, substrate specificity, scalability. | Anisole, 2,3-Dibromoanisole |
| Visible-Light Photocatalysis | Uses light as a renewable energy source, mild reaction conditions, high atom economy. nih.govrsc.org | Catalyst design, controlling selectivity in polyhalogenation, optimizing light source. | Anisole, 3-Bromoanisole |
| Continuous Flow Synthesis | Enhanced safety, precise temperature control, improved scalability, reduced waste. rsc.orgrsc.org | Reactor design for multi-step synthesis, reagent stability under flow, process optimization. | Various halogenated anisole intermediates |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is likely dominated by the differential reactivity of its C-Br and C-Cl bonds and the influence of the methoxy (B1213986) group. Future research should move beyond predictable aromatic substitutions to explore more nuanced and selective transformations.
Site-Selective Cross-Coupling : The presence of two bromine atoms and one chlorine atom provides a platform for selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. nih.govresearchgate.net A significant research avenue would be to develop catalytic systems that can selectively activate one C-Br bond over the other, or the C-Cl bond in the presence of the C-Br bonds, potentially through ligand design or catalyst speciation control. acs.orgnih.gov
C-H Activation : Modern catalysis has enabled the direct functionalization of otherwise inert C-H bonds. acs.org Research could target the C-H positions on the aromatic ring (C4 and C6) for directed or non-directed C-H activation, allowing for the introduction of new functional groups without relying on the existing halogen handles. nih.govnih.gov
Ortho-Lithiation and Grignard Formation : The interplay between the methoxy group and the adjacent bromine atom at the C2 position could be exploited for directed ortho-lithiation, providing a route to functionalize the C4 position. Furthermore, selective metal-halogen exchange to form Grignard or organolithium reagents at one of the halogenated positions would open up a vast range of subsequent reactions.
| Reactivity Mode | Target Position | Potential Reaction Type | Example Product Scaffold |
|---|---|---|---|
| Site-Selective Cross-Coupling | C2-Br, C3-Br, C5-Cl | Suzuki, Sonogashira, Buchwald-Hartwig | Aryl-, alkynyl-, or amino-substituted chloro-bromo-anisoles |
| C-H Activation/Functionalization | C4, C6 | Palladium-catalyzed C-H arylation/alkenylation | Penta-substituted anisole derivatives |
| Directed Ortho-Metalation | C4 | Lithiation followed by electrophilic quench | 4-Carboxy-5-chloro-2,3-dibromoanisole |
| Metal-Halogen Exchange | C2-Br or C3-Br | Grignard formation followed by carbonyl addition | Substituted benzyl (B1604629) alcohol derivatives |
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and understanding reaction mechanisms. rsc.org For a molecule like this compound, where experimental data is lacking, in silico studies are a crucial first step.
Property Prediction : Computational methods can predict a range of fundamental properties, including NMR spectra (¹H and ¹³C), vibrational frequencies (IR/Raman), and electronic properties like the HOMO-LUMO gap. rsc.orgescholarship.org Predicting the ¹³C NMR spectrum, for instance, could provide a valuable reference for future synthetic efforts and help in structural verification. ncssm.edunmrdb.org
Mechanism Elucidation : DFT calculations can be used to model the transition states and reaction pathways for the synthetic and reactivity modes described above. researchgate.net This would provide invaluable insight into the site-selectivity of cross-coupling reactions, the regioselectivity of enzymatic halogenation, and the feasibility of proposed C-H activation pathways.
Electronic Structure Analysis : Analyzing the molecule's electrostatic potential map can help predict its intermolecular interaction capabilities, particularly its propensity for halogen bonding at the chlorine versus the bromine sites, which is crucial for its application in materials and supramolecular chemistry.
| Computational Target | Methodology | Predicted Outcome/Insight |
|---|---|---|
| Spectroscopic Data | DFT, GIAO method | Predicted ¹H and ¹³C NMR chemical shifts for structural confirmation. escholarship.org |
| Reaction Mechanisms | Transition State Theory, DFT | Energy barriers for site-selective cross-coupling; regioselectivity in halogenation. rsc.org |
| Electronic Properties | Molecular Electrostatic Potential (MEP) mapping | Identification of electrophilic and nucleophilic sites; prediction of halogen bond donor strength. |
| Thermochemical Data | DFT, ab initio methods | Enthalpy of formation, bond dissociation energies for C-Br and C-Cl bonds. |
Integration into Emerging Fields of Materials Science and Supramolecular Chemistry
Polyhalogenated aromatic compounds are valuable building blocks in materials science and supramolecular chemistry due to their unique electronic properties and ability to form specific non-covalent interactions. wikipedia.orgedurev.in
Materials Science : The high halogen content of this compound suggests its potential as a precursor for fire-retardant materials. Furthermore, derivatization through cross-coupling could lead to novel organic semiconductors, where the halogens can tune the frontier orbital energies and influence molecular packing. nih.gov The dense substitution pattern could also be exploited in the design of novel liquid crystals or functional polymers.
Supramolecular Chemistry and Crystal Engineering : The chlorine and two bromine atoms on the ring are potential halogen bond donors. nih.govacs.org Halogen bonding is a highly directional and tunable interaction that is increasingly used to control the self-assembly of molecules in the solid state. nih.govsemanticscholar.orgrsc.org Research should focus on co-crystallizing this compound with various halogen bond acceptors (e.g., pyridines, N-oxides) to construct predictable supramolecular architectures like tapes, sheets, or frameworks. The presence of three potential donor sites offers the possibility of creating complex and robust 2D or 3D networks. nih.govmdpi.com
| Field | Potential Application | Key Molecular Feature | Research Goal |
|---|---|---|---|
| Materials Science | Flame Retardants | High halogen content | Incorporate into polymer backbones. |
| Materials Science | Organic Semiconductors | Tunable electronic properties via halogens. nih.gov | Synthesize π-conjugated derivatives. |
| Supramolecular Chemistry | Crystal Engineering | Multiple halogen bond donors (Cl, Br). nih.gov | Construct novel co-crystals and frameworks. rsc.org |
| Supramolecular Chemistry | Anion Recognition | Electrophilic σ-holes on halogens | Design receptors for specific anions. |
Design of Next-Generation Derivatized Scaffolds for Specific Scientific Applications
The true potential of this compound lies in its use as a versatile scaffold for creating more complex, high-value molecules. By leveraging the reactivity modes discussed previously, a new generation of derivatized structures can be designed for specific applications.
Medicinal Chemistry : Halogen atoms are prevalent in many pharmaceuticals, where they can enhance binding affinity, improve metabolic stability, and modulate bioavailability. The tri-halogenated anisole core could serve as a starting point for fragment-based drug discovery. Selective functionalization of the C-Br and C-Cl positions could generate libraries of compounds for screening against various biological targets.
Agrochemicals : Many successful pesticides and herbicides are halogenated aromatic compounds. unacademy.com The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with novel modes of action, potentially overcoming existing resistance mechanisms.
Molecular Probes and Sensors : By selectively introducing fluorophores or quencher moieties at different positions on the ring via cross-coupling, it may be possible to design sophisticated molecular probes. For example, a probe could be designed where binding to a target analyte induces a conformational change that alters the interaction between two appended groups, leading to a measurable change in fluorescence.
| Core Scaffold | Derivatization Strategy | Target Application Area | Example of Functional Group to Introduce |
|---|---|---|---|
| This compound | Sequential Suzuki couplings | Medicinal Chemistry | Heterocyclic rings (e.g., pyridine, imidazole) |
| This compound | Sonogashira coupling followed by C-H activation | Agrochemicals | Substituted alkynes, trifluoromethyl groups |
| This compound | Selective amination and arylation | Organic Electronics | Carbazole, thiophene, or amine moieties |
| This compound | Metal-halogen exchange and subsequent functionalization | Molecular Probes | Fluorophores (e.g., pyrene, coumarin) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
